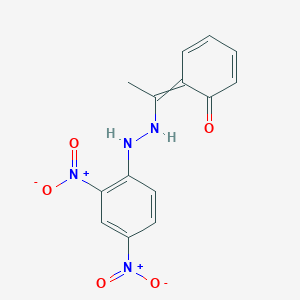

Carbamic acid, N-ethyl-, phenyl ester

Vue d'ensemble

Description

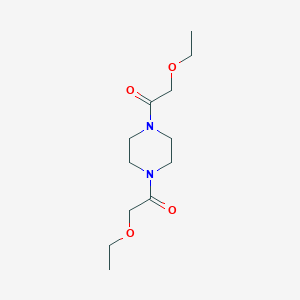

“Carbamic acid, N-ethyl-, phenyl ester” is also known as “Ethyl N-phenylcarbamate”, “Ethyl N-phenylurethan”, “Ethyl N-phenylurethane”, and several other names . It has the molecular formula C9H11NO2 and a molecular weight of 165.1891 . This compound belongs to the class of organic compounds known as carbamate esters .

Molecular Structure Analysis

The molecular structure of “Carbamic acid, N-ethyl-, phenyl ester” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of “Carbamic acid, N-ethyl-, phenyl ester” include a molecular weight of 165.1891 . More detailed properties such as condensed phase thermochemistry data, phase change data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography are available .Applications De Recherche Scientifique

Medicine: Antineoplastic Agent

Ethylcarbamic acid phenyl ester has been historically used as an antineoplastic agent in medicine. However, its use was discontinued after it was discovered to be carcinogenic . Despite this, it played a role in medical injections in Japan from 1950 to 1975, where it was used as a co-solvent for water-insoluble analgesics .

Agriculture: Plant Growth Regulator

In agriculture, this compound is known as Euphorin and has been used as a plant growth regulator . It affects the growth and development of plants, although the specifics of its action and the extent of its use are not detailed in the available data.

Material Science: Synthesis of Esters

The synthesis of carboxylic acid esters, including Ethylcarbamic acid phenyl ester, is significant in material science. These esters are used in the production of various materials, and recent advances in their synthesis have been noted, which could impact the development of new materials and industrial processes .

Environmental Science: Analytical Applications

Ethylcarbamic acid phenyl ester may be used in environmental science within analytical chemistry for the detection of certain substances . Its specific applications in this field are not extensively documented, but it could be involved in the analysis of environmental samples .

Biochemistry: Enzyme Inhibition

In biochemistry, phenolic compounds like Ethylcarbamic acid phenyl ester are studied for their ability to inhibit certain enzymes. This can be crucial for understanding disease mechanisms and developing new drugs .

Pharmacology: Drug Development

Although Ethylcarbamic acid phenyl ester itself may not be used directly due to its carcinogenic properties, its structure and properties can inform the development of new pharmacological agents. Its role in the synthesis of other compounds could be significant in drug development .

Analytical Chemistry: Mass Spectrometry

This compound’s mass spectrum data is valuable in analytical chemistry, particularly in mass spectrometry . It helps in identifying and quantifying compounds in complex mixtures, which is essential for various industrial and research applications .

Industrial Processes: Bioremediation

Esterases that can break down ester-based compounds like Ethylcarbamic acid phenyl ester are used in bioremediation strategies to treat industrial effluents. This application is crucial for managing industrial waste and minimizing environmental impact .

Safety and Hazards

Mécanisme D'action

Mode of Action

Ethylcarbamic acid phenyl ester, like other esters, undergoes a process known as ester hydrolysis . This process involves a nucleophilic attack on the carbonyl carbon of the ester, followed by the removal of the leaving group . This reaction can be catalyzed by both acids and bases .

Biochemical Pathways

It’s known that esters, in general, are involved in various biochemical reactions, including ester hydrolysis .

Pharmacokinetics

It’s known that the pharmacokinetics of esters can be influenced by factors such as their structure, the presence of functional groups, and the physiological conditions under which they are administered .

Result of Action

The hydrolysis of esters, in general, results in the formation of a carboxylic acid and an alcohol .

Action Environment

The action, efficacy, and stability of Ethylcarbamic acid phenyl ester can be influenced by various environmental factors. These may include the pH of the environment, the presence of catalysts, and the temperature . .

Propriétés

IUPAC Name |

phenyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMHCQUAMFYNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylcarbamic acid phenyl ester | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)